molecular formula C15H21ClO3 B3023920 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane CAS No. 898786-81-7

1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane

Cat. No.: B3023920
CAS No.: 898786-81-7
M. Wt: 284.78 g/mol
InChI Key: VKUQTCKXQNAIQG-UHFFFAOYSA-N
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Description

1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane is a useful research compound. Its molecular formula is C15H21ClO3 and its molecular weight is 284.78 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Serendipitous Synthesis of Oligo(6-vinylsilyl-5-silacyclohepta-1,3-diene)s : A study explored the reaction of 1,4-dilithiotetraphenylbutadiene with excess vinyltrichlorosilane, leading to the production of a dimethoxy derivative. This work contributes to the understanding of complex silane-based polymer synthesis, showcasing the intricate reactions possible with chloro and dimethoxy-functionalized compounds (WooHee-Gweon, KimBo-Hye, & SohnHonglae, 2000).

  • Kinetics Study of Oxidation of Lignin Model Compounds : Research on the oxidation kinetics of 1-(3,4-Dimethoxyphenyl)ethanol by chlorine dioxide under simulated bleaching conditions provides insights into the chlorination and oxidation reactions, potentially informing the development of more efficient and less environmentally impactful bleaching processes in the pulp and paper industry (Shuangxi Nie et al., 2014).

  • An Axially Chiral 1,2‐diketone : The study of 1-(3,4-di­methoxy­phenyl)­propane-1,2-dione highlights its structural properties, which could be relevant for understanding molecular chirality and its implications for synthetic chemistry and material science applications (J. Hartung et al., 2004).

  • Complete Chemical Shift Assignment and Molecular Modeling : Research into chromene derivatives suggests potential applications in drug discovery, particularly as DNA intercalators for anticancer drug development. This underscores the relevance of chloro and dimethoxy-functionalized compounds in medicinal chemistry (Priscila Ivo Rubim de Santana et al., 2020).

Materials Science and Environmental Applications

  • Inhibition Performances of Spirocyclopropane Derivatives : A study on the corrosion inhibition properties of certain compounds for mild steel in HCl suggests potential applications of chloro and dimethoxyphenyl-substituted compounds in developing environmentally friendly corrosion inhibitors, which is crucial for protecting industrial infrastructure (M. Chafiq et al., 2020).

  • Synthesis and Characterization of Phthalocyanines : The preparation of phthalocyanines substituted with 7-oxy-3-(3,4-dimethoxyphenyl)coumarin demonstrates their utility in creating novel materials for electrochromic devices and other electronic applications, reflecting the versatility of chloro and dimethoxy-functionalized compounds in materials science (Seda Güreli Feridun et al., 2019).

Properties

IUPAC Name

7-chloro-1-(3,4-dimethoxyphenyl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClO3/c1-18-14-9-8-12(11-15(14)19-2)13(17)7-5-3-4-6-10-16/h8-9,11H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUQTCKXQNAIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCCCCCCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645201
Record name 7-Chloro-1-(3,4-dimethoxyphenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-81-7
Record name 7-Chloro-1-(3,4-dimethoxyphenyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-(3,4-dimethoxyphenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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